

Amphotericin B Deoxycholate vs. Abelcet: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amphotericin A

Cat. No.: B1665486

[Get Quote](#)

A comprehensive analysis of preclinical data on the efficacy and toxicity of conventional Amphotericin B deoxycholate versus its lipid-based formulation, Abelcet (Amphotericin B Lipid Complex), in various experimental models of invasive fungal infections.

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity. However, its clinical utility is often hampered by significant toxicities, particularly nephrotoxicity. To mitigate these adverse effects, lipid-based formulations were developed. This guide provides a detailed comparison of the conventional formulation, Amphotericin B deoxycholate (often referred to as Fungizone), and the lipid complex formulation, Abelcet (ABLC), based on data from experimental models. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary preclinical data to inform their research and development efforts.

Efficacy in Murine Models of Systemic Fungal Infections

The efficacy of Amphotericin B deoxycholate and Abelcet has been evaluated in various murine models of systemic fungal infections, including aspergillosis, cryptococcosis, and blastomycosis. These studies provide valuable insights into the comparative performance of these two formulations in terms of survival rates and fungal burden reduction in different organs.

Systemic Aspergillosis

In murine models of systemic aspergillosis, both conventional Amphotericin B and Abelcet have demonstrated efficacy, although the lipid formulation often requires higher doses to achieve comparable or superior outcomes in some parameters.^{[1][2]}

Table 1: Efficacy of Amphotericin B Deoxycholate vs. Abelcet in Systemic Murine Aspergillosis

Parameter	Fungal Strain	Amphoteric in B Deoxycholate (Dose)	Abelcet (Dose)	Key Findings	Reference
Survival	Aspergillus fumigatus	0.8 mg/kg	0.8, 4, 8 mg/kg	All formulations prolonged survival compared to no treatment. Abelcet was less effective or equivalent to conventional AMB depending on the infection's severity. [1]	[1]
Kidney Fungal Burden (CFU)	Aspergillus fumigatus	0.8 mg/kg	0.8, 4, 8 mg/kg	Conventional AMB was superior to equivalent doses of Abelcet in reducing kidney fungal burden. [1]	
Brain Fungal Burden (CFU)	Aspergillus fumigatus	0.8 mg/kg	0.8, 4, 8 mg/kg	Conventional AMB at 0.8 mg/kg was effective, whereas no regimen of Abelcet showed	

significant
efficacy
compared to
no treatment.

Systemic Cryptococcosis

Studies in murine models of systemic cryptococcosis have shown that lipid formulations of Amphotericin B, including Abelcet, can be administered at higher doses than the conventional form, leading to improved survival.

Table 2: Efficacy of Amphotericin B Deoxycholate vs. Abelcet in Systemic Murine Cryptococcosis

Parameter	Fungal Strain	Amphoteric in B Deoxycholate (Dose)	Abelcet (Dose)	Key Findings	Reference
Survival	Cryptococcus neoformans	1 mg/kg	1, 5, 10 mg/kg	All treatment regimens except Abelcet at 1 mg/kg prolonged survival. Higher doses of Abelcet (10 mg/kg) resulted in 90% survival.	
Brain Fungal Burden (CFU)	Cryptococcus neoformans	1 mg/kg	1, 5, 10 mg/kg	Only the 10 mg/kg dose of Abelcet showed efficacy in reducing brain fungal burden.	
Organ Fungal Burden (General)	Cryptococcus neoformans	1 mg/kg	1, 5, 10 mg/kg	Overall, the efficacy of another lipid formulation (ABCD) and AmBisome were found to be about 10-fold better than that of Abelcet,	

particularly in
the brain.

Pulmonary Aspergillosis

In a murine model of acute invasive pulmonary aspergillosis, Abelcet demonstrated rapid delivery of active Amphotericin B to the lungs, resulting in faster fungal clearance compared to another lipid formulation, liposomal Amphotericin B (L-AMB).

Table 3: Efficacy of Abelcet in Murine Invasive Pulmonary Aspergillosis

Parameter	Fungal Strain	Abelcet (Dose)	Key Findings	Reference
Lung Fungal Burden	Aspergillus fumigatus	5 mg/kg/day	Produced immediate reductions in fungal burden by the first 24 hours.	
Amphotericin B Lung Concentration	Aspergillus fumigatus	5 mg/kg/day	Achieved significantly higher concentrations of Amphotericin B in the lungs at 24 hours compared to L-AMB.	

In Vitro Activity

In vitro studies provide a baseline for the antifungal activity of different formulations. A multicenter study compared the in vitro activity of conventional Amphotericin B, Abelcet, and AmBisome against a large panel of fungal isolates.

Table 4: In Vitro Antifungal Activity (Mean MIC ± SE in µg/mL)

Fungal Group	Amphotericin B Deoxycholate	Abelcet	Key Findings	Reference
Yeasts	0.29 ± 0.11	0.51 ± 0.21	Conventional Amphotericin B showed the most potent in vitro activity against yeasts.	
Filamentous Fungi	1.12 ± 0.19	4.34 ± 0.61	Conventional Amphotericin B demonstrated greater in vitro potency against filamentous fungi compared to Abelcet.	

Toxicity Profile

A key advantage of lipid-based formulations of Amphotericin B is their reduced toxicity, particularly nephrotoxicity, compared to the conventional deoxycholate formulation.

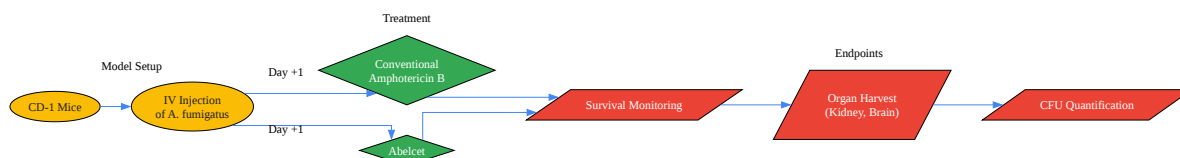
Preclinical studies have consistently shown that Abelcet is less toxic than conventional Amphotericin B, allowing for the administration of higher doses. In a murine model of blastomycosis, a 12.8 mg/kg dose of Abelcet was not toxic and was superior in efficacy to a toxic 2.0 mg/kg dose of conventional Amphotericin B, clearing the infection in all animals.

Experimental Protocols

Murine Model of Systemic Aspergillosis

A murine model of systemic aspergillosis was established in 6-week-old female CD-1 mice. The mice were infected via intravenous injection with conidia of *Aspergillus fumigatus*. Therapy commenced one day after infection, with different formulations of Amphotericin B administered

intravenously. The endpoints of the study included survival and the fungal burden in the kidneys and brain, which was determined by colony-forming unit (CFU) counts.

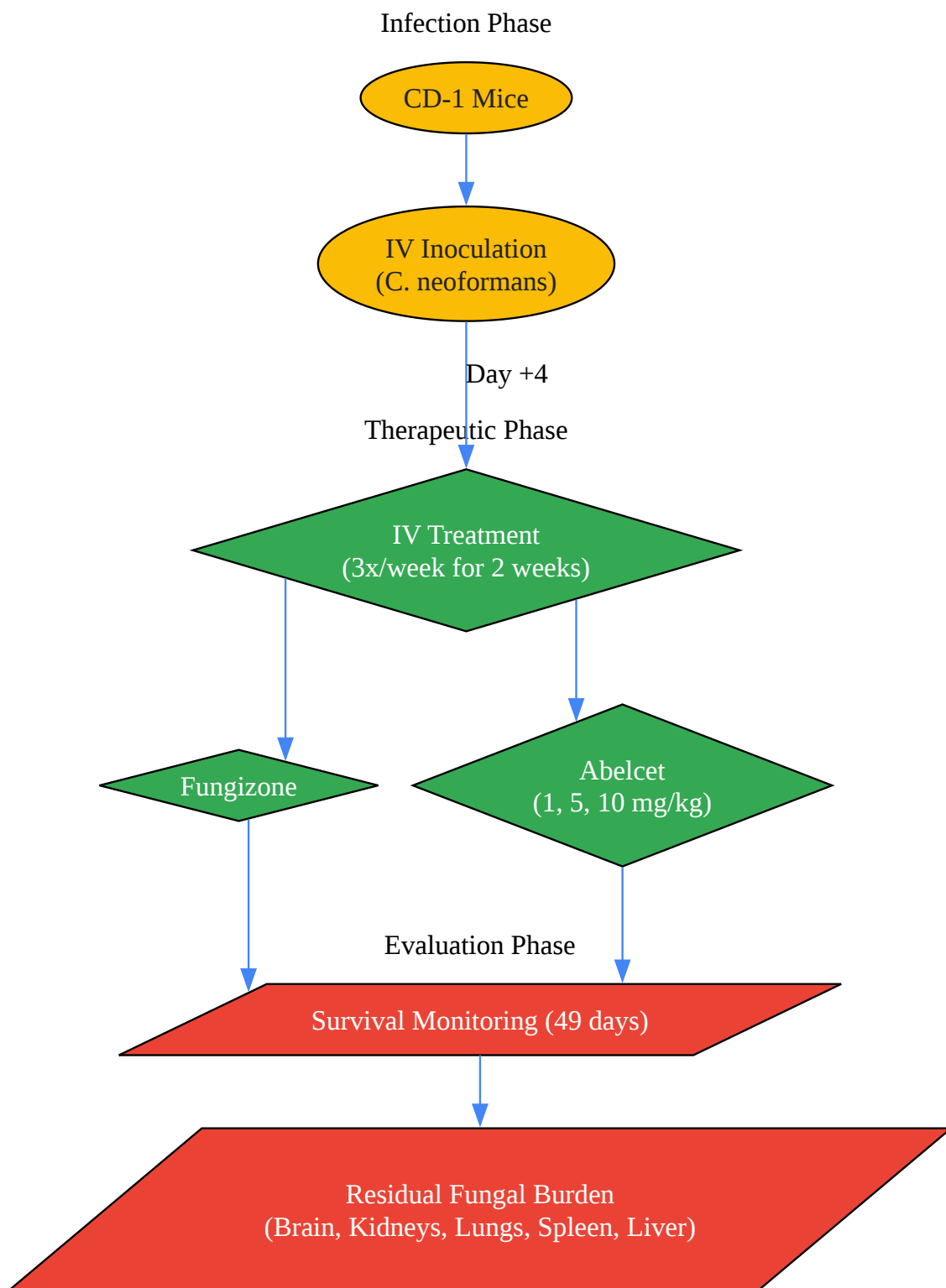


[Click to download full resolution via product page](#)

Workflow for Systemic Aspergillosis Model.

Murine Model of Systemic Cryptococcosis

A murine model of systemic cryptococcosis was established in 10-week-old female CD-1 mice through intravenous injection of viable *Cryptococcus neoformans* yeast cells. Therapy was initiated four days post-infection, with intravenous administration of the different Amphotericin B formulations three times a week for two weeks. The primary outcomes measured were survival over 49 days and the residual fungal burden in various organs, including the brain, kidneys, lungs, spleen, and liver, at the end of the study.



[Click to download full resolution via product page](#)

Protocol for Systemic Cryptococcosis Study.

Conclusion

The experimental data from various murine models of systemic fungal infections indicate that while conventional Amphotericin B deoxycholate may exhibit greater potency at equivalent low doses, Abelcet's reduced toxicity profile allows for the administration of significantly higher doses, often leading to improved survival and effective fungal clearance, particularly in deep-seated infections. Pharmacokinetic differences play a crucial role, with Abelcet demonstrating preferential accumulation in tissues like the lungs, which can be advantageous for treating pulmonary mycoses. Researchers should consider the specific fungal pathogen, the site of infection, and the desired therapeutic index when selecting a formulation for their experimental studies. The choice between Amphotericin B deoxycholate and Abelcet will depend on the specific research question and the experimental model being utilized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (Amphocil), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Amphotericin B Deoxycholate vs. Abelcet: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665486#amphotericin-a-versus-abelcet-in-experimental-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com